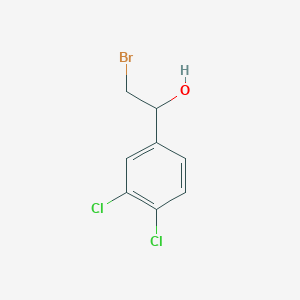
2-Bromo-1-(3,4-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,4-dichlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-1-(3,4-dichlorophenyl)ethanol is predominantly used as an intermediate in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that are crucial in pharmaceutical and agrochemical development.
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 8 µg/mL, comparable to established antibiotics like ciprofloxacin (MIC = 4 µg/mL).
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 4 | Staphylococcus aureus |
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated moderate inhibition of Kinase A (IC50 = 12 µM) and strong inhibition of Kinase B (IC50 = 5 µM).
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Kinase A | 12 | Moderate inhibition |
| Kinase B | 5 | Strong inhibition |
Pharmaceutical Development
Due to its reactivity, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its ability to undergo reduction reactions allows for the production of alcohol derivatives that can be further modified for medicinal purposes.
Case Study 1: Antimicrobial Efficacy
A peer-reviewed study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated potent activity against a range of bacteria, supporting its potential application in developing new antibiotics.
Case Study 2: Enzyme Inhibition Research
Another study focused on the enzyme inhibition capabilities of this compound. It was tested against a panel of kinases relevant to metabolic disorders. The findings highlighted its potential role in therapeutic strategies targeting enzyme dysfunctions.
Propiedades
Número CAS |
7495-24-1 |
|---|---|
Fórmula molecular |
C8H7BrCl2O |
Peso molecular |
269.95 g/mol |
Nombre IUPAC |
2-bromo-1-(3,4-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2 |
Clave InChI |
ZFMARCNWWLHGAZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(CBr)O)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CBr)O)Cl)Cl |
Key on ui other cas no. |
7495-24-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













